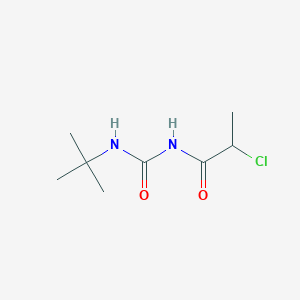

3-Tert-butyl-1-(2-chloropropanoyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the IUPAC name N-(tert-butyl)-N’-(2-chloropropanoyl)urea . It has a molecular weight of 206.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.67 . More specific properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Research on compounds similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, such as 1-Aryl-3-(2-chloroethyl)ureas, has highlighted their cytotoxic and antineoplastic activities. Studies involving the disposition and metabolism of these molecules in mice have shown that they are widely distributed throughout the body, including the brain, and are extensively metabolized with less than 20% remaining unchanged in plasma after 1 hour. The metabolic pathways involve N-dealkylation and hydroxylation processes, indicating a complex interaction with the body's metabolic enzymes, particularly cytochrome P450. This suggests a potential for these compounds in cancer treatment due to their cytotoxic effects not being related to DNA alkylation, unlike their parent molecules (Maurizis et al., 1998).

Synthetic Applications

The Curtius rearrangement, involving the transformation of aromatic carboxylic acids to protected anilines and aromatic ureas, represents another application area. This chemical reaction is essential for synthesizing various aniline derivatives, showcasing the versatility of urea derivatives in organic synthesis. The process is compatible with a wide range of functional groups, enabling the synthesis of compounds with diverse biological and pharmacological activities (Lebel & Leogane, 2006).

Environmental and Analytical Chemistry

Urea derivatives, including those similar to this compound, have been investigated for their environmental impact, particularly as antifouling agents in marine environments. Analytical methods have been developed for the determination of these compounds and their degradation products in marine sediments, highlighting their persistence and potential ecological impacts. Such studies underscore the importance of monitoring and regulating the use of urea derivatives in marine coatings to prevent adverse environmental effects (Gatidou et al., 2004).

Antineoplastic Potential

The antineoplastic potential of 1-Aryl-3-(2-chloroethyl)urea derivatives has been explored, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. These compounds have shown promise in extending the survival time of mice with leukemia tumors, highlighting their potential for cancer treatment. Such studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Lacroix et al., 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQJPBFOSSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![N-(2,3-dimethoxyphenyl)-4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2702266.png)

![2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2702268.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702269.png)

![2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2702273.png)